Home > Products > Screening Compounds P97164 > 8'-Hydroxy-dihydroergocristine
8'-Hydroxy-dihydroergocristine - 883718-08-9

8'-Hydroxy-dihydroergocristine

Catalog Number: EVT-1723701
CAS Number: 883718-08-9
Molecular Formula: C35H41N5O6
Molecular Weight: 627.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8'-Hydroxy-dihydroergocristine is a significant metabolite derived from dihydroergocristine, which is part of the broader class of ergoline compounds. This compound has garnered attention due to its pharmacological properties, particularly in the context of neurological disorders. It is primarily produced in the liver and is noted for its interaction with various neurotransmitter receptors, including serotonin and dopamine receptors.

Source

8'-Hydroxy-dihydroergocristine is synthesized in the human body through the metabolism of dihydroergocristine, which itself is derived from ergot alkaloids. These alkaloids are naturally occurring compounds found in the fungus Claviceps purpurea, which infects cereal grains. The structural modification that leads to the formation of 8'-hydroxy-dihydroergocristine occurs predominantly in hepatic tissues.

Classification

This compound falls under the category of alkaloids, specifically ergoline derivatives. Its classification is significant due to its biological activity and therapeutic potential, particularly in treating conditions such as Alzheimer’s disease and Parkinson’s disease.

Synthesis Analysis

Methods

The synthesis of 8'-hydroxy-dihydroergocristine can be approached through several methods, primarily focusing on the modification of dihydroergocristine. The metabolic pathway involves hydroxylation reactions facilitated by cytochrome P450 enzymes in the liver.

Technical Details

  1. Starting Material: Dihydroergocristine serves as the precursor.
  2. Enzymatic Reaction: The hydroxylation at the 8' position is catalyzed by specific cytochrome P450 isoforms.
  3. Conditions: The reaction typically occurs under physiological conditions within liver tissues.
Molecular Structure Analysis

Structure

The molecular formula of 8'-hydroxy-dihydroergocristine is C35H41N5O6C_{35}H_{41}N_{5}O_{6}. Its structure features a complex arrangement typical of ergoline derivatives, characterized by a tetracyclic ring system with various functional groups contributing to its pharmacological activity.

Data

  • Molecular Weight: Approximately 601.73 g/mol
  • Canonical SMILES: C1CC2=C(C1=CC(=C(C=C2)N(C)C)O)N(C)C(=O)N(C(=O)C(C)C)C
Chemical Reactions Analysis

Reactions

8'-Hydroxy-dihydroergocristine participates in various chemical reactions, primarily involving:

  1. Substitution Reactions: Due to the presence of nitrogen atoms in its structure, it can undergo nucleophilic substitutions.
  2. Oxidation-Reduction Reactions: The hydroxyl group can be oxidized or reduced under specific conditions, affecting its biological activity.

Technical Details

  • Common reagents for reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
  • Reaction conditions vary but typically require mild temperatures and controlled pH to maintain stability.
Mechanism of Action

Process

The mechanism of action for 8'-hydroxy-dihydroergocristine involves its interaction with neurotransmitter receptors. It acts primarily as a noncompetitive antagonist at serotonin receptors and exhibits partial agonist/antagonist activity at dopaminergic and adrenergic receptors.

Data

  • Serotonin Receptors: Antagonistic activity contributes to potential anxiolytic effects.
  • Dopamine Receptors: Modulation of D2 receptors plays a crucial role in its therapeutic effects for Parkinson's disease.
  • Half-life: The compound exhibits a long half-life due to extensive hepatic metabolism, allowing for sustained receptor interaction.
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: Approximately 264 °C
  • Solubility: Moderately soluble in water; solubility data indicates about 73 mg/L at 30 °C.

Chemical Properties

  • LogP (Partition Coefficient): Approximately 3.2, indicating moderate lipophilicity.
  • pKa Values: The compound has multiple pKa values reflecting its acidic and basic functional groups, influencing its ionization state under physiological conditions.
Applications

Scientific Uses

8'-Hydroxy-dihydroergocristine has several applications in scientific research:

  1. Neurological Research: Investigated for its potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its receptor modulation properties.
  2. Pharmacological Studies: Used to explore receptor interactions and mechanisms underlying neurotransmitter signaling.
  3. Therapeutic Development: Ongoing studies aim to develop derivatives with enhanced efficacy or reduced side effects for clinical use.
Introduction to Ergot Alkaloids and 8'-Hydroxy-dihydroergocristine

Historical Context of Ergot Alkaloids in Pharmacology

The therapeutic application of ergot alkaloids represents one of the longest-standing intersections between natural products and modern pharmacology. Historically documented as early as 1582, ergot preparations were employed by midwives to induce uterine contractions during childbirth [2]. The first formal medical application was recorded by American physician John Stearns in 1808, who utilized ergot preparations from blackened granary rye to accelerate childbirth [2]. These early observations laid the foundation for the isolation and purification of specific ergot alkaloids that would later become essential therapeutic agents. The historical significance of ergot alkaloids extends beyond obstetrics, with documented use in traditional Chinese medicine dating back to approximately 1100 BC [2]. The toxicological manifestations of ergot alkaloids, historically termed "St. Anthony's Fire" or "Holy Fire," were characterized by severe peripheral vasoconstriction leading to gangrenous extremities and neurological symptoms including hallucinations and convulsions [2] [5]. These epidemics, particularly prevalent during the Middle Ages following consumption of rye contaminated with Claviceps purpurea, provided crucial insights into the potent biological activities of ergot alkaloids that would later be harnessed for therapeutic purposes [2] [8].

The scientific isolation of individual ergot alkaloids began in the early 20th century, marking the transition from crude preparations to purified pharmaceutical agents. This transition enabled the development of specific medications for conditions including migraine, Parkinson's disease, and cognitive impairment [3] [5]. The structural complexity of ergot alkaloids, characterized by the tetracyclic ergoline nucleus, enables their interaction with multiple neurotransmitter systems, forming the basis for their diverse pharmacological effects [3] [9]. The historical evolution from crude ergot preparations to semi-synthetic derivatives like dihydroergocristine (DHEC) represents a paradigm shift in leveraging natural products for targeted therapeutic applications [4].

Biochemical Classification of 8'-Hydroxy-dihydroergocristine Within the Ergot Family

8'-Hydroxy-dihydroergocristine (8'-OH-DHEC) belongs to the dihydroergot alkaloid subclass within the broader ergot alkaloid family. Its biochemical classification derives from specific structural features:

  • Core Structure: 8'-OH-DHEC contains the characteristic tetracyclic ergoline nucleus shared by all ergot alkaloids, but is distinguished by a saturated bond between positions 9 and 10 (dihydro modification) and a hydroxyl group at the 8' position [4] [7]. The dihydrogenation of the 9,10 double bond reduces serotonergic potency while preserving adrenergic and dopaminergic activities, significantly altering the pharmacological profile compared to non-hydrogenated analogs [4].

  • Structural Derivatives: 8'-OH-DHEC is the primary oxidative metabolite of dihydroergocristine (DHEC), a semi-synthetic ergopeptine alkaloid used therapeutically for cognitive impairment [1] [7]. DHEC itself is classified as a dihydroergot alkaloid due to its saturated D-ring, distinguishing it from ergotamine and other non-hydrogenated ergopeptines [4].

  • Biosynthetic Relationship: The metabolic transformation of DHEC to 8'-OH-DHEC is catalyzed primarily by hepatic cytochrome P450 enzymes, representing a phase I metabolic reaction that increases compound polarity for elimination [1] [7]. This biotransformation preserves the peptide-like side chain characteristic of ergopeptine alkaloids while introducing a polar hydroxyl group.

Table 1: Classification of Ergot Alkaloids with Structural Features

ClassificationCore StructureRepresentative CompoundsKey Structural Features
ClavinesTetracyclic ergolineAgroclavine, ElymoclavineLack peptide moiety; simpler structures
Lysergic Acid AmidesLysergic acid + amideErgine, ErgonovineAmide bond at C8 position
ErgopeptinesLysergic acid + tripeptideErgotamine, ErgocristineCyclic tripeptide moiety; unsaturated D-ring
DihydroergopeptinesDihydrolysergic acid + tripeptideDihydroergotamine, DihydroergocristineSaturated 9,10 bond in D-ring
Hydroxylated MetabolitesModified dihydroergopeptine8'-Hydroxy-dihydroergocristineAdditional hydroxyl group at position 8'

The structural diversity within the ergot alkaloid family arises from modifications to the ergoline scaffold, including the presence or absence of peptide-derived side chains, saturation of the D-ring, and oxidative modifications such as hydroxylation [3] [9]. 8'-OH-DHEC exemplifies how post-biosynthetic modifications, particularly enzymatic hydroxylation, generate metabolites with distinct physicochemical properties that influence their distribution, receptor interactions, and elimination kinetics [1] [7]. Unlike clavine alkaloids which lack the peptide moiety, or simple lysergic acid amides, ergopeptines like DHEC and their metabolites contain a complex tripeptide-derived structure that confers unique receptor binding profiles [3] [9].

Role of 8'-Hydroxy-dihydroergocristine as a Metabolite in Pharmacokinetic Studies

8'-OH-DHEC serves as the primary oxidative metabolite of dihydroergocristine (DHEC), making it a crucial analyte in pharmacokinetic studies and therapeutic drug monitoring. The metabolic transformation of DHEC to 8'-OH-DHEC occurs predominantly in the liver, representing a phase I hydroxylation reaction that significantly influences the disposition kinetics of the parent compound [1] [7]. Analytical methods developed for the simultaneous quantification of DHEC and 8'-OH-DHEC in human plasma employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with bromocriptine as an internal standard, achieving quantification limits of 10 pg/ml for DHEC and 20 pg/ml for 8'-OH-DHEC [1] [7]. These sensitive techniques have revealed several key pharmacokinetic characteristics:

  • Exposure Differential: After administration of a single 18 mg oral dose of dihydroergocristine mesylate (DHECM) to healthy volunteers, the peak plasma concentration (C~max~) of 8'-OH-DHEC (5.63 ± 3.34 μg/L) was approximately 20-fold higher than that of the parent DHEC (0.28 ± 0.22 μg/L) [1] [7]. This substantial differential indicates extensive first-pass metabolism of DHEC and significant formation of the 8'-hydroxy metabolite.

  • Temporal Kinetics: The time to peak concentration (t~max~) for 8'-OH-DHEC (1.04 ± 0.66 hours) occurs later than for the parent compound DHEC (0.46 ± 0.26 hours), consistent with its formation as a metabolic product rather than direct administration [1] [7]. This kinetic profile suggests that 8'-OH-DHEC formation is rate-limited by the absorption and initial metabolism of DHEC.

  • Systemic Exposure: The area under the concentration-time curve (AUC~last~) for 8'-OH-DHEC (13.36 ± 5.82 μg/L·h) substantially exceeds that of DHEC (0.39 ± 0.41 μg/L·h), indicating that systemic exposure to the metabolite is approximately 34-fold greater than to the parent compound [1]. This finding has profound implications for understanding the pharmacological activity following DHEC administration.

Table 2: Pharmacokinetic Parameters of DHEC and 8'-OH-DHEC in Humans After Oral Administration of 18 mg DHECM

ParameterDihydroergocristine (DHEC)8'-Hydroxy-dihydroergocristine (8'-OH-DHEC)Ratio (Metabolite/Parent)
C~max~ (μg/L)0.28 ± 0.225.63 ± 3.3420.1
t~max~ (h)0.46 ± 0.261.04 ± 0.662.3
AUC~last~ (μg/L·h)0.39 ± 0.4113.36 ± 5.8234.3
Terminal Half-life (h)3.50 ± 2.273.90 ± 1.071.1

The terminal elimination half-life of 8'-OH-DHEC (3.90 ± 1.07 hours) is comparable to that of DHEC (3.50 ± 2.27 hours), suggesting that elimination kinetics are not rate-limited by the parent compound once the metabolite is formed [1] [7]. This pharmacokinetic profile indicates that 8'-OH-DHEC likely contributes significantly to the overall pharmacological activity observed following DHEC administration. The metabolite-to-parent ratio observed for 8'-OH-DHEC far exceeds unity, distinguishing it from many other active metabolites that typically show lower systemic exposure than their parent compounds [1]. This unique kinetic relationship necessitates consideration of 8'-OH-DHEC as a major contributor to the pharmacodynamic effects attributed to DHEC therapy.

The functional implications of 8'-OH-DHEC formation extend beyond kinetic considerations to potential pharmacodynamic contributions. While comprehensive receptor binding studies specific to 8'-OH-DHEC are limited in the available literature, its structural similarity to other dihydroergot alkaloids suggests interactions with monoaminergic systems [4] [8]. Dihydroergot alkaloids typically exhibit complex pharmacological profiles characterized by:

  • Non-competitive antagonism at serotonin receptors
  • Partial agonist/antagonist activity at dopaminergic receptors
  • Dual modulation of adrenergic receptors (α-antagonism with possible β-agonist activity) [4] [8]

The hydroxyl group at the 8' position may influence receptor binding affinity, membrane permeability, and distribution characteristics compared to the parent DHEC [7]. The amphoteric vasoregulatory activity documented for DHEC (vasodilation in constricted vessels and tonic effects in dilated vessels) may be modulated or potentiated by its principal metabolite [4] [8]. Furthermore, evidence suggests that dihydroergot alkaloids may reduce amyloid-beta levels in cellular models through γ-secretase inhibition, implying potential relevance to cognitive disorders [4]. Given the substantial systemic exposure to 8'-OH-DHEC relative to DHEC, future research should elucidate the specific receptor binding profile and functional activities of this predominant metabolite to fully understand the pharmacodynamics of DHEC therapy.

Table 3: Receptor Interactions of Dihydroergot Alkaloids with Implications for 8'-OH-DHEC Activity

Receptor SystemInteraction TypePhysiological EffectPotential Clinical Relevance
Serotonergic (5-HT)Non-competitive antagonismInhibition of platelet aggregation; cerebral vasomodulationCerebrovascular protection; migraine prophylaxis
Adrenergic (α)Partial agonist/antagonistAmphoteric vasoregulation (constriction/dilation balance)Peripheral vascular disorders; hypertension management
Adrenergic (β)Partial agonist activityVasodilation; metabolic effectsCerebral blood flow enhancement
Dopaminergic (D₂)Partial agonist/antagonistNeurotransmitter modulation; possible prolactin suppressionCognitive function; Parkinsonian symptoms
Unknown Targetsγ-Secretase inhibitionReduced amyloid-beta productionCognitive protection in dementia

Compounds Mentioned: 8'-Hydroxy-dihydroergocristine, Dihydroergocristine, Dihydroergocristine mesylate, Ergotamine, Ergovaline, Bromocriptine, Lysergic acid, Dihydrolysergic acid, Agroclavine, Elymoclavine, Ergine, Ergonovine, Ergocristine, Dihydroergotamine

Properties

CAS Number

883718-08-9

Product Name

8'-Hydroxy-dihydroergocristine

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2,10-dihydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C35H41N5O6

Molecular Weight

627.7 g/mol

InChI

InChI=1S/C35H41N5O6/c1-19(2)34(37-31(42)22-15-24-23-10-7-11-25-30(23)21(17-36-25)16-26(24)38(3)18-22)33(44)40-27(14-20-8-5-4-6-9-20)32(43)39-28(12-13-29(39)41)35(40,45)46-34/h4-11,17,19,22,24,26-29,36,41,45H,12-16,18H2,1-3H3,(H,37,42)/t22-,24-,26-,27+,28+,29?,34-,35+/m1/s1

InChI Key

QORNDGVFMWOSBU-IWYULNNPSA-N

SMILES

CC(C)C1(C(=O)N2C(C(=O)N3C(C2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C

Synonyms

8'-hydroxy-dihydroergocristine

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3C(C2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3[C@H]([C@@]2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.